
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a chemical compound that features a chlorosulfonyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonyl chloride under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins, enzymes, and other biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity towards nucleophiles.
Sulfonyl Chlorides: A broad class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure, which combines the reactivity of the chlorosulfonyl group with the stability and versatility of the tetrahydronaphthalene ring system. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H11ClO4S |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
7-chlorosulfonyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO4S/c12-17(15,16)8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h4-6,9H,1-3H2,(H,13,14) |
InChI Key |
ZWRQSXCOIDGVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)




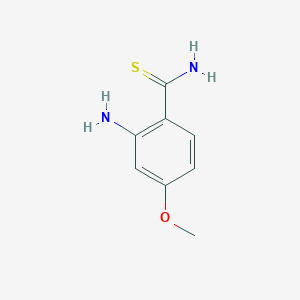
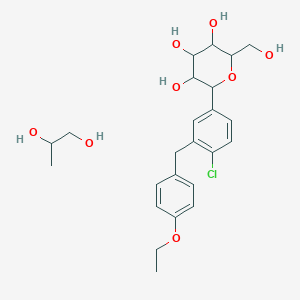
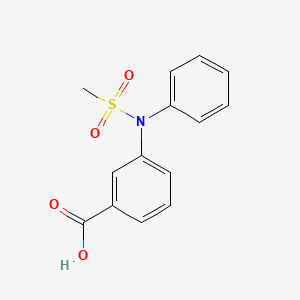
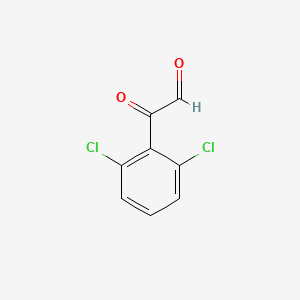
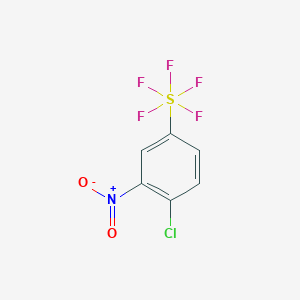
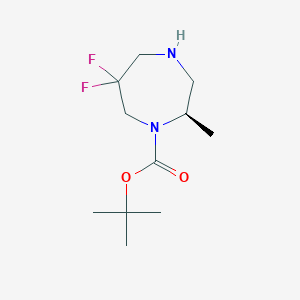
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
